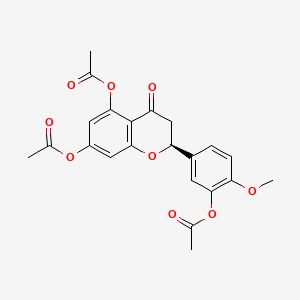

Hesperetin Triacetate

Description

Properties

IUPAC Name |

[(2S)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQZPLOAXXMSJR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741039 | |

| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73489-97-1 | |

| Record name | Hesperetin triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073489971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[3-(Acetyloxy)-4-methoxyphenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERETIN TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q46415WKZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Starting Materials

This compound is synthesized via the esterification of hesperetin’s three hydroxyl groups with acetyl chloride or acetic anhydride. The reaction typically employs a base catalyst, such as triethylamine (TEA), to deprotonate the hydroxyl groups and facilitate nucleophilic acyl substitution. In a representative procedure, hesperetin (1 mmol) is dissolved in anhydrous methanol, followed by the addition of TEA (25 mol%) and acetyl chloride (3 mmol, one equivalent per hydroxyl group). The mixture is stirred at ambient temperature for 4–6 hours, after which the solvent is evaporated under reduced pressure. The crude product is extracted with ethyl acetate and water, dried over anhydrous sodium sulfate, and purified via column chromatography.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst (TEA) | 25 mol% | 30 mol% | 20 mol% |

| Acetyl Chloride | 3 mmol | 3.3 mmol | 2.7 mmol |

| Reaction Time (h) | 4 | 6 | 3 |

| Yield (%) | 68 | 72 | 62 |

Alternative Acetylation Strategies

While acetyl chloride is the most common acylating agent, acetic anhydride has also been explored under acidic conditions. For example, hesperetin dissolved in pyridine reacts with acetic anhydride (3 equivalents) at 60°C for 12 hours, yielding the triacetate derivative after recrystallization from ethanol. However, this method requires stringent moisture control and generates acidic byproducts, necessitating additional neutralization steps.

Purification and Isolation Techniques

Solvent Extraction and Chromatography

Post-reaction, the crude product is partitioned between ethyl acetate and water to remove unreacted reagents and polar impurities. The organic layer is concentrated and subjected to flash column chromatography using silica gel and a gradient of hexane-ethyl acetate (7:3 to 1:1). This step isolates this compound with >95% purity, as confirmed by HPLC.

Crystallization and Vacuum Drying

High-purity this compound is obtained through recrystallization from methanol or ethanol. The concentrated solution is cooled to 4°C, inducing crystallization. The crystals are vacuum-filtered, washed with cold solvent, and dried under reduced pressure (40°C, 24 hours).

Structural Characterization

Spectroscopic Analysis

1H NMR (500 MHz, CDCl3):

-

δ 2.30–2.45 (3 × COCH3, 9H, s)

-

δ 3.85 (OCH3, 3H, s)

-

δ 5.35 (C-2 proton, 1H, d, J = 12 Hz)

13C NMR (125 MHz, CDCl3):

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, methanol-water-acetic acid gradient) reveals a single peak at 12.3 minutes, confirming >98% purity. The method is validated against hesperetin and acetylated derivatives.

Challenges and Optimization

Byproduct Formation

Incomplete acetylation may yield mono- or diacetate byproducts, detectable via thin-layer chromatography (TLC). Increasing the acetyl chloride stoichiometry to 3.5 equivalents or extending the reaction time to 8 hours reduces byproduct formation to <5%.

Solvent Selection

Methanol is preferred over DMF or THF due to its ability to solubilize hesperetin without side reactions. Polar aprotic solvents like DMF may induce decomposition at elevated temperatures.

Scalability and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

Hesperetin Triacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield hesperetin.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride.

Major Products Formed

Hydrolysis: Yields hesperetin.

Oxidation: Yields various oxidation products, depending on the conditions.

Reduction: Yields reduced forms of this compound.

Scientific Research Applications

Hesperetin Triacetate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of acetylation on flavonoids.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects in treating conditions such as asthma and chronic obstructive pulmonary disease.

Industry: Used in the formulation of dietary supplements and functional foods

Mechanism of Action

Hesperetin Triacetate exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Cholesterol-Lowering Activity: It reduces the activity of acyl-coenzyme A:cholesterol acyltransferase genes and upregulates the low-density lipoprotein receptor

Comparison with Similar Compounds

Hesperetin (Parent Compound)

Hesperetin (C₁₆H₁₄O₆) lacks the acetyl groups of its triacetate derivative. Key differences include:

- Solubility : Hesperetin triacetate is more lipophilic, improving membrane permeability.

- Reactivity : Acetylation protects hydroxyl groups, reducing oxidative degradation during reactions like bromination .

- Bioactivity : In molecular docking studies, this compound shows stronger binding to nitrate reductase (ΔG = -6.08 kcal/mol via Autodock 4.0) compared to hesperetin, suggesting enhanced enzyme interaction .

Diosmetin Triacetate

Diosmetin triacetate (C₂₃H₂₂O₁₀) is a structural isomer of this compound, differing in the position of the methoxy group (4' vs. 5').

Quercetin Pentaacetate

Quercetin pentaacetate (C₂₅H₂₂O₁₂) is a more extensively acetylated flavonoid.

- Mutagenicity : Unlike this compound, quercetin pentaacetate exhibits mutagenic activity in Salmonella typhimurium assays when metabolically activated .

- Structural Impact : Additional acetyl groups may hinder interactions with enzymes like nitrate reductase, as seen in docking studies where this compound outperformed quercetin derivatives .

Naringenin Triacetate

Naringenin triacetate (C₂₁H₂₀O₉) shares a flavanone backbone but lacks methoxy groups.

- Reactivity : Bromination of naringenin triacetate yields apigenin triacetate (95% yield), highlighting its utility in flavone synthesis .

- Binding Affinity : In docking studies, this compound showed superior binding energy (-6.08 kcal/mol) compared to naringenin, attributed to methoxy and acetyl group positioning .

Comparative Data Tables

Table 1: Reaction Yields of Acetylated Flavonoids

| Compound | Reaction | Yield (%) | Reference |

|---|---|---|---|

| This compound | Bromination to diosmetin | 86 | |

| Naringenin triacetate | Bromination to apigenin | 95 |

Table 2: Molecular Docking Results

Key Research Findings

Biological Activity

Hesperetin triacetate (HTA), a derivative of the flavonoid hesperetin, has garnered significant attention for its biological activities, particularly in anti-inflammatory, antioxidant, and antibacterial domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of HTA, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is formed by the acetylation of the hydroxyl groups on the hesperetin molecule. Its chemical structure enhances its solubility and bioavailability compared to its parent compound. The triacetate form may exhibit different pharmacokinetic properties, influencing its biological effects.

1. Anti-inflammatory Effects

HTA has demonstrated significant anti-inflammatory properties. A study indicated that HTA inhibited the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro. The compound was shown to reduce chondrocyte inflammation induced by TNF-α, highlighting its potential in treating osteoarthritis .

Table 1: Anti-inflammatory Effects of this compound

| Inflammatory Mediator | Effect of HTA (Concentration) | Reference |

|---|---|---|

| Nitric Oxide | Decreased | |

| Prostaglandin E2 | Decreased | |

| TNF-α | Decreased | |

| IL-6 | Decreased |

2. Antioxidant Activity

HTA exhibits potent antioxidant activity, which is crucial for combating oxidative stress. In various assays, HTA demonstrated high radical scavenging abilities against DPPH• and ABTS•+ radicals. The antioxidant capacity was significantly higher than that of pure hesperetin, indicating that acetylation enhances its efficacy .

Table 2: Antioxidant Activity Comparison

3. Antibacterial Properties

HTA has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies report that HTA's antibacterial efficacy is superior to that of hesperidin and other derivatives, making it a valuable candidate for developing new antimicrobial agents .

Case Study: Antibacterial Efficacy

In a controlled study, HTA was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of hesperidin, suggesting HTA's potential use in treating bacterial infections .

The biological activities of HTA can be attributed to several mechanisms:

- Inhibition of Phosphodiesterase (PDE) : HTA has been reported to inhibit PDE3/4 enzymes, which play a role in inflammatory responses and respiratory conditions like asthma and COPD. This dual inhibition presents a therapeutic ratio favorable for clinical applications without significant side effects typically associated with PDE4 inhibitors .

- Regulation of Cellular Pathways : HTA influences various signaling pathways involved in inflammation and oxidative stress response. For instance, it modulates NF-kB signaling, reducing inflammatory gene expression in response to stimuli like lipopolysaccharides (LPS) .

Q & A

Q. What are the established synthetic methodologies for producing hesperetin triacetate, and how are yields optimized?

this compound is synthesized via bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with benzoyl peroxide as a catalyst. The reaction involves distillation to remove evolved bromine, followed by purification through recrystallization. Yields up to 86% are achieved by maintaining precise solvent addition and catalyst replenishment during bromine evolution . Post-reaction, the product is isolated via filtration and characterized using melting point analysis and infrared (IR) spectroscopy .

Q. Which analytical techniques are routinely employed to confirm the structural integrity of this compound?

Q. How is this compound converted into biologically relevant derivatives like luteolin tetraacetate?

Acid-base hydrolysis of this compound yields diosmetin (IV), which undergoes demethylation and subsequent acetylation to produce luteolin tetraacetate. Reaction conditions (e.g., solvent polarity, temperature) are optimized to prevent side reactions, and intermediates are purified via recrystallization .

Q. What solvent systems are optimal for this compound reactions, and why?

Absolute chloroform and carbon tetrachloride are preferred due to their inertness and ability to dissolve both polar (acetylated products) and nonpolar (brominated intermediates) species. These solvents also facilitate bromine distillation during NBS reactions, minimizing side-product formation .

Q. How do researchers assess the purity of this compound post-synthesis?

Purity is verified via high-performance liquid chromatography (HPLC) (>96% purity threshold) and thin-layer chromatography (TLC). Residual solvents or unreacted precursors are quantified using UV-spectrophotometry or titration (e.g., sodium bisulfite for bromine residue) .

Advanced Research Questions

Q. What mechanistic insights explain the bromination of this compound using NBS?

The reaction proceeds via radical initiation by benzoyl peroxide, generating bromine radicals that abstract hydrogen from the flavanone backbone. Bromine evolution is monitored via starch-iodide paper, and HBr formation is confirmed during later stages. Mechanistic studies reveal that bromine redistillation prevents over-bromination, favoring diosmetin triacetate formation .

Q. What computational strategies are used to predict this compound’s binding affinity with biological targets?

Molecular docking tools (e.g., AutoDock 4.2) simulate interactions with enzymes like nitrate reductase (P0AF33) or insulin receptors. Binding free energy (ΔG), hydrogen bonds, and docking scores are calculated using MM-PBSA/GBSA methods. For example, this compound shows a ΔG of -8.2 kcal/mol with insulin receptor residues (SER 1006, ASN 1137) .

Q. How do researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in immunomodulatory effects (e.g., suppression of dendritic cell maturation vs. no impact on IL-10 secretion) are addressed using dose-response studies and pathway-specific assays (e.g., NF-κB phosphorylation). Comparative in vitro models (e.g., Der p 1-induced DCs) and flow cytometry for surface markers (CD86, HLA-DR) clarify context-dependent activity .

Q. What experimental designs optimize this compound’s stability in formulation studies?

Supercritical fluid techniques (e.g., CO₂-based micronization) enhance bioavailability by reducing particle size. Central composite design (CCD) evaluates parameters like pressure, temperature, and modifier volume. Stability is assessed via accelerated degradation studies (40°C/75% RH) and LC-MS quantification of degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.